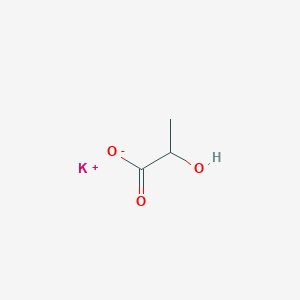
potassium;2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydroxypropanoate, also known as potassium lactate, is a potassium salt of lactic acid. It is commonly used in the food industry as a preservative and acidity regulator. The compound has the molecular formula C3H5KO3 and a molecular weight of 128.17 g/mol . It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxypropanoate can be synthesized by neutralizing lactic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then concentrated and purified .
Industrial Production Methods: In industrial settings, the production of potassium 2-hydroxypropanoate involves the large-scale neutralization of lactic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The final product is often available as a concentrated aqueous solution .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate.
Reduction: It can be reduced to produce propylene glycol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Depending on the substituent, various derivatives of lactic acid.
Aplicaciones Científicas De Investigación
Potassium 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffer and nutrient in cell culture media.
Medicine: It is used in intravenous solutions to correct electrolyte imbalances.
Industry: It is used as a preservative and acidity regulator in food products
Mecanismo De Acción
The mechanism of action of potassium 2-hydroxypropanoate involves its dissociation into potassium ions and lactate ions in aqueous environments. The lactate ions can participate in metabolic pathways, such as gluconeogenesis, where they are converted into glucose in the liver. The potassium ions help maintain electrolyte balance and proper cellular function .
Comparación Con Compuestos Similares
- Sodium 2-hydroxypropanoate (Sodium lactate)
- Calcium 2-hydroxypropanoate (Calcium lactate)
- Magnesium 2-hydroxypropanoate (Magnesium lactate)
Comparison:
- Sodium 2-hydroxypropanoate: Similar in function but contains sodium instead of potassium. It is also used as a preservative and acidity regulator.
- Calcium 2-hydroxypropanoate: Contains calcium and is often used as a calcium supplement in addition to its preservative properties.
- Magnesium 2-hydroxypropanoate: Contains magnesium and is used for its nutritional benefits as well as its preservative properties .
Potassium 2-hydroxypropanoate is unique due to its potassium content, which makes it particularly useful in applications where potassium supplementation is desired.
Propiedades
IUPAC Name |
potassium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














